TAK-632
Vue d'ensemble
Description
TAK-632 est un puissant inhibiteur pan-RAF kinase qui a montré un potentiel significatif dans le traitement de divers cancers, en particulier le mélanome. Il cible la famille des kinases RAF, qui jouent un rôle crucial dans la voie de signalisation des protéines kinases activées par les mitogènes (MAPK), une voie de signalisation essentielle impliquée dans la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.
Biology: TAK-632 is used to investigate the role of RAF kinases in cell proliferation and apoptosis.
Mécanisme D'action
- Mixed Lineage Kinase Domain-Like Protein (MLKL) : MLKL is the downstream effector of necroptosis. Phosphorylated MLKL oligomerizes and disrupts cell membranes, leading to cell rupture and release of cellular contents .
- TAK-632 inhibits RIPK1 and RIPK3 phosphorylation, thereby suppressing the release of inflammatory factors and slowing down the necroptotic process. By interfering with this pathway, it mitigates cell death .
- Necroptosis affects various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant conditions. This compound’s inhibition of RIPK1 and RIPK3 phosphorylation contributes to its therapeutic potential .
- Compound 42, derived from this compound, demonstrates better PK properties and efficacy in protecting mice from TNFα-induced hypothermia and death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
TAK-632 interacts with several enzymes and proteins, primarily within the RAF family of serine/threonine-specific protein kinases . It has shown inhibitory effects on CRAF, BRAF V600E, and BRAF WT, with IC50 values of 1.4, 2.4, and 8.3 nM respectively . This suggests that this compound can influence the activity of these enzymes, potentially altering the biochemical reactions they are involved in.
Cellular Effects
This compound has demonstrated significant antiproliferative effects on various cell types, particularly melanoma cells . It influences cell function by suppressing RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding interactions with biomolecules. It has been found to directly bind with RIPK1 and RIPK3, inhibiting their kinase activities . This suggests that this compound exerts its effects at the molecular level by modulating the activity of these key enzymes involved in necroptosis .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors . This indicates that this compound has long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins within the cell .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a SK-MEL-2 xenograft model, this compound exhibited potent antitumor efficacy when orally administered at 60 mg/kg or 120 mg/kg once daily for 21 days without severe toxicity . This suggests that the dosage of this compound can significantly impact its therapeutic effects.
Metabolic Pathways
This compound is involved in the MAPK pathway, a key metabolic pathway in cells . It interacts with enzymes such as CRAF, BRAF V600E, and BRAF WT, potentially affecting metabolic flux or metabolite levels within this pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : TAK-632 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiaires chimiques. La synthèse commence généralement par la préparation d'un intermédiaire clé, qui est ensuite soumis à une série de réactions comprenant l'halogénation, la substitution nucléophile et la cyclisation. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie .
Méthodes de production industrielle : Dans un environnement industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des paramètres de réaction constants. Des mesures de contrôle qualité telles que la chromatographie liquide haute performance et la spectroscopie de résonance magnétique nucléaire sont utilisées pour vérifier la pureté et la structure du produit final .
Analyse Des Réactions Chimiques
Types de réactions : TAK-632 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour donner des formes réduites ayant des propriétés pharmacologiques différentes.
Substitution : this compound peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
Chimie : Il sert d'outil précieux pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : this compound est utilisé pour étudier le rôle des kinases RAF dans la prolifération et l'apoptose cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase de la famille des protéines RAF, y compris B-RAF et C-RAF. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des cibles en aval dans la voie des protéines kinases activées par les mitogènes. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires :
Vemurafenib : Un autre inhibiteur de RAF utilisé dans le traitement du mélanome.
Dabrafenib : Un inhibiteur sélectif de B-RAF avec des applications similaires en cancérothérapie.
Unicité de TAK-632 : this compound est unique en sa capacité à inhiber plusieurs isoformes de RAF avec une activation paradoxale minimale, le rendant efficace contre les cellules de mélanome à mutations B-RAF et NRAS. Sa lente dissociation des kinases RAF contribue à ses effets inhibiteurs puissants et durables .
Activité Biologique
TAK-632 is a selective pan-RAF inhibitor that has garnered attention for its potential therapeutic applications, particularly in melanoma treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and its role in overcoming resistance to existing therapies.
Overview of this compound
This compound is designed to inhibit RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancers, particularly melanoma, where mutations in BRAF and NRAS are prevalent. Unlike traditional BRAF inhibitors that can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound demonstrates a unique profile by minimizing such activation while effectively suppressing RAF activity.
- Inhibition of RAF Activity : this compound suppresses RAF activity in both BRAF-mutated and NRAS-mutated melanoma cells. It has been shown to induce RAF dimerization but inhibit the kinase activity of these dimers, likely due to its slow dissociation from RAF proteins .
- Biphasic Effect on MAPK Pathway : At lower concentrations, this compound can modestly activate MEK and ERK phosphorylation; however, at higher concentrations, it effectively inhibits these pathways in BRAF wild-type cells . This biphasic response is crucial for understanding its therapeutic window.
- Synergistic Effects with MEK Inhibitors : The combination of this compound with MEK inhibitors like TAK-733 has been shown to produce synergistic antiproliferative effects in melanoma models, suggesting a potential combination therapy strategy .
Table 1: Summary of Preclinical Findings on this compound
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound:
- Resistance Overcoming : In a study involving NRAS-mutated melanoma cells resistant to BRAF inhibitors, this compound was able to suppress cell growth effectively, showcasing its potential as a treatment option where other therapies fail .
- Combination Therapies : The synergistic effects observed when combining this compound with MEK inhibitors provide a promising avenue for enhancing therapeutic efficacy in resistant melanoma cases. This combination could potentially improve patient outcomes by targeting different nodes within the MAPK pathway .
- Safety Profile : In preclinical studies, this compound was administered repetitively without significant adverse effects such as body weight loss, indicating a favorable safety profile that warrants further clinical investigation .
Propriétés
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is TAK-632 and what is its primary target?
A1: this compound (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]
Q2: How does this compound interact with RAF kinases and what are the downstream effects of this interaction?
A2: this compound binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while this compound induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []
Q3: What is the significance of this compound's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?
A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] this compound's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Research suggests that the 7-cyano group of this compound plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of this compound have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []
Q5: Has this compound demonstrated efficacy in preclinical models?
A5: Yes, this compound has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, this compound exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of this compound with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []
Q6: What are the potential clinical applications of this compound beyond cancer?
A6: Research has revealed that this compound and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for this compound in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]
Q7: What are the limitations of current research on this compound?
A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of this compound in humans. [] Furthermore, although this compound shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of this compound, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.